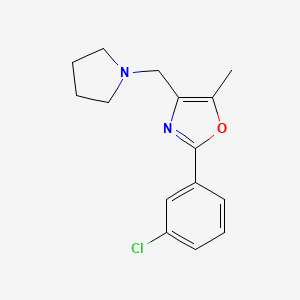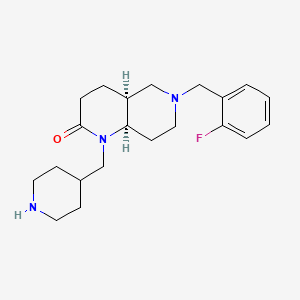
2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a heterocyclic compound that contains both an oxazole ring and a pyrrolidine ring. In
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the progression of tumors and inflammation. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the progression of inflammatory diseases. Additionally, it has been shown to reduce oxidative stress, which is implicated in a number of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole in lab experiments is its potential as a multi-targeted agent. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a useful compound for studying a range of diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole. One area of interest is its potential as a treatment for cancer and inflammatory diseases. Further studies are needed to determine the exact mechanism of action and potential side effects of the compound. Another future direction is the development of new derivatives of the compound with improved pharmacological properties. Additionally, the compound could be studied for its potential as an anti-microbial agent.
Métodos De Síntesis
The synthesis method of 2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole involves the reaction between 3-chloroaniline, methyl acetoacetate, and pyrrolidine in the presence of a catalyst. The reaction takes place in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole has been found to have potential applications in biomedical research. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have potential as an anti-microbial agent.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-(pyrrolidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11-14(10-18-7-2-3-8-18)17-15(19-11)12-5-4-6-13(16)9-12/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKNYGFGNHALOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5354398.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)
![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5354447.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)
![N-{2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}acetamide](/img/structure/B5354457.png)

![2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide](/img/structure/B5354471.png)
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)


![9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5354504.png)
